Isatin-3-oxime

Overview

Description

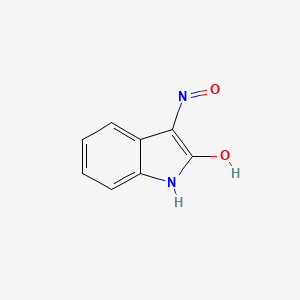

Isatin-3-oxime is a derivative of isatin, which is chemically known as indole-2,3-dione. Isatin itself is a versatile compound found in various natural sources such as plants, marine animals, and even human tissues. This compound is formed by the reaction of isatin with hydroxylamine, resulting in the replacement of the carbonyl group at the third position with an oxime group.

Mechanism of Action

Target of Action

Isatin-3-oxime, a derivative of isatin, has been recognized as an attractive therapeutic fragment in drug design and development . It has shown potential in treating various diseases, including cancer and Neglected Tropical Diseases (NTDs) . The primary targets of this compound include acetylcholinesterase (AChE) and human mitochondrial proteins, ferrochelatase (FECH), and adrenodoxin reductase (ADR) . These targets play crucial roles in various biological processes, including nerve signal transmission and energy production.

Mode of Action

This compound interacts with its targets in a concentration-dependent manner . It has been found to increase the interaction between FECH and ADR . Moreover, it has shown potential as a reactivator for AChE inhibited by the pesticide paraoxon . The compound’s interaction with its targets leads to changes in their activity, which can result in various downstream effects.

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to inhibit the PI3K/Akt/mTOR pathway and the mitogen-activated protein kinase pathways (ERK) . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, this compound can exert antiproliferative effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to have potent anticancer activity . It can induce apoptosis and G2/M phase arrest, inhibit the migration of HepG2 cells , and reactivate AChE inhibited by paraoxon . Moreover, it has shown broad-spectrum antiviral properties .

Biochemical Analysis

Biochemical Properties

Isatin-3-oxime interacts with various enzymes and proteins. It is known to be a reversible inhibitor for Monoamine Oxidase (MAO) enzymes, showing more selectivity for MAO-B than MAO-A . By inhibiting the MAO enzyme, this compound increases the dopamine level in the brain .

Cellular Effects

This compound has shown promising antiproliferative properties against different cancer cells . It can bind DNA, generate reactive species that cause oxidative damage, and inhibit selected proteins . It also has the potential to slow or stop the growth of tumors by modulating cell growth, proliferation, survival, and migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to metal ions, improving its biological properties and indicating a modulation by the metal and the ligand in a synergistic process . It can also bind DNA, generate reactive species that cause oxidative damage, and inhibit selected proteins .

Temporal Effects in Laboratory Settings

It is known that this compound has shown remarkable and broad-spectrum antiviral properties .

Dosage Effects in Animal Models

In animal models, this compound has shown protective effects against malathion-induced toxicity . At a dose of 300 mg/kg, it induced low or no toxicity in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is an endogenous compound in humans, being detected as a metabolite of tryptophan or epinephrine .

Transport and Distribution

It is known to be largely distributed in the central nervous system (CNS), peripheral tissues, as well as body fluids .

Subcellular Localization

It is largely disseminated in the central nervous system (CNS), indicating its presence in neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isatin-3-oxime typically involves the reaction of isatin with hydroxylamine hydrochloride in the presence of a base. Common bases used include sodium hydroxide, sodium acetate, or potassium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction can be represented as follows:

Isatin+NH2OH⋅HCl→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Isatin-3-oxime undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oxime derivatives

Scientific Research Applications

Isatin-3-oxime has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting enzymes like histone deacetylases, which are targets for cancer therapy.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Isatin-3-oxime can be compared with other isatin derivatives such as:

Isatin: The parent compound, known for its broad spectrum of biological activities.

Isatin-3-thiosemicarbazone: Another derivative with significant anticancer and antiviral properties.

Isatin-3-hydrazone: Known for its antimicrobial and antifungal activities.

Uniqueness: this compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other isatin derivatives. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Biological Activity

Isatin-3-oxime, a derivative of isatin, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of isatin derivatives that exhibit significant pharmacological potential, including anticancer, antimicrobial, and anticonvulsant properties. The structural features of this compound contribute to its biological efficacy, making it a subject of extensive research.

Anticancer Activity

This compound and its derivatives have demonstrated notable anticancer properties across various cancer cell lines. Several studies have reported the following findings:

- Cell Line Sensitivity : this compound derivatives have shown effective inhibition against several cancer cell lines, including MGC-803 (gastric cancer), DU145 (prostate cancer), and MCF-7 (breast cancer). For instance, one study identified an isatin-triazole hybrid with an IC50 value of 9.78 μM against MGC-803 cells while exhibiting lower toxicity towards normal cells (HL-7702 and GES-1) with IC50 values of 40.27 μM and 35.97 μM, respectively .

| Compound | Cell Line | IC50 (μM) | Toxicity on Normal Cells |

|---|---|---|---|

| Isatin-Triazole Hybrid | MGC-803 | 9.78 | HL-7702: 40.27; GES-1: 35.97 |

| Compound 14 | DU145 | 3.7 | Non-cytotoxic on RWPE-1 |

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Many derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the intrinsic mitochondrial pathway. For example, compound 14 induced apoptosis in DU145 cells by collapsing mitochondrial membrane potential and increasing intracellular reactive oxygen species (ROS) levels .

- Cell Cycle Arrest : Some studies indicate that isatin derivatives can cause cell cycle arrest at the G2/M phase, disrupting normal cell division and promoting cell death in cancerous cells .

Antimicrobial Activity

Isatin derivatives also exhibit significant antimicrobial properties:

- Antibacterial Effects : Recent research has highlighted the efficacy of ammonium isatin hydrazones against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. These compounds showed activity comparable to traditional antibiotics like norfloxacin .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Ammonium Isatin Hydrazones | Staphylococcus aureus | Comparable to Norfloxacin |

| Ammonium Isatin Hydrazones | Bacillus cereus | Comparable to Norfloxacin |

Anticonvulsant Properties

This compound has also been identified as having anticonvulsant activity, making it a potential candidate for treating conditions like organophosphate poisoning. It acts as an acetylcholinesterase (AChE) reactivator, which is crucial for reversing the effects of certain neurotoxic agents .

Study on Anticancer Potential

A comprehensive study evaluated a series of isatin-based compounds for their anticancer activity. The findings indicated that:

- Compound Efficacy : Among the tested compounds, one derivative exhibited an IC50 value as low as 0.35 μM against MCF-7 cells, outperforming standard treatments like gefitinib .

- In Vivo Studies : In vivo experiments demonstrated that certain isatin derivatives possess substantial antitumor activity when administered orally at doses of 20 mg/kg over a period of 21 days in mouse xenograft models .

Safety and Toxicity Assessments

Research assessing the safety profile of isatin derivatives revealed low toxicity levels in animal models. For instance, compounds tested for protective effects against malathion-induced toxicity showed minimal adverse effects at therapeutic doses .

Properties

IUPAC Name |

3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIJFHJUUXTXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209509 | |

| Record name | Isatin-3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-28-3 | |

| Record name | Isatin-3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin-3-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isatin-3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyiminoindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.